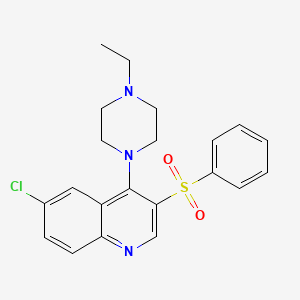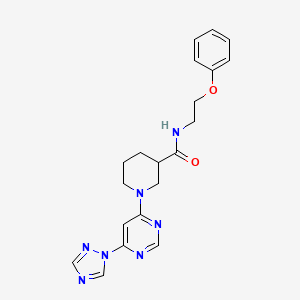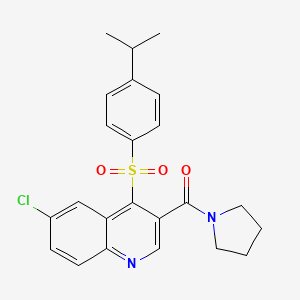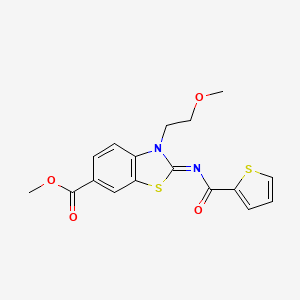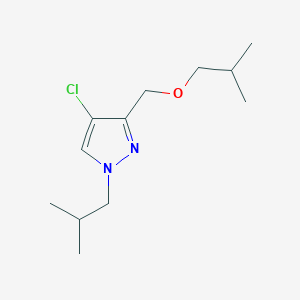
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that is used in scientific research. It is also known as IBMP, and its chemical formula is C11H19ClN2O. IBMP is a pyrazole derivative that has been found to have interesting biological properties, making it a useful tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of IBMP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. IBMP has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate anxiety and mood. IBMP has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
IBMP has been found to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, anti-inflammatory effects, and anti-tumor effects. In animal studies, IBMP has been found to reduce anxiety and depression-like behaviors, as well as to reduce inflammation and inhibit tumor growth. IBMP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IBMP in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the central nervous system. IBMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using IBMP is its relatively low potency compared to other compounds used in similar studies. Additionally, IBMP has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on IBMP. One area of interest is the development of more potent derivatives of IBMP that may have greater efficacy in treating anxiety, depression, inflammation, and cancer. Another area of interest is the study of the long-term effects of IBMP on the central nervous system, as well as its safety and efficacy in human clinical trials. Overall, IBMP is a promising compound with a variety of potential applications in scientific research.
Synthesemethoden
The synthesis of IBMP involves the reaction of 4-chloro-3-formylpyrazole with isobutyl methacrylate in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield IBMP. This synthesis method has been optimized to produce high yields of pure IBMP, making it a cost-effective and reliable method for obtaining the compound.
Wissenschaftliche Forschungsanwendungen
IBMP has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, IBMP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Inflammation studies have shown that IBMP can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. In cancer research, IBMP has been found to have anti-tumor effects, making it a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQDOHYXYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
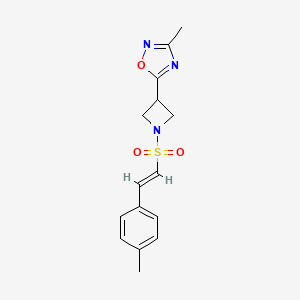
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)
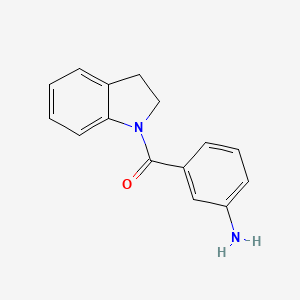
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

